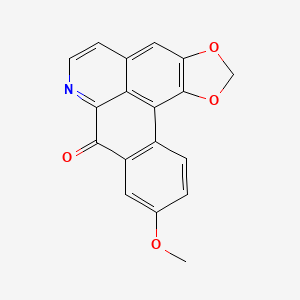

Lanuginosine

描述

Structure

2D Structure

3D Structure

属性

CAS 编号 |

23740-25-2 |

|---|---|

分子式 |

C18H11NO4 |

分子量 |

305.3 g/mol |

IUPAC 名称 |

16-methoxy-3,5-dioxa-11-azapentacyclo[10.7.1.02,6.08,20.014,19]icosa-1(20),2(6),7,9,11,14(19),15,17-octaen-13-one |

InChI |

InChI=1S/C18H11NO4/c1-21-10-2-3-11-12(7-10)17(20)16-14-9(4-5-19-16)6-13-18(15(11)14)23-8-22-13/h2-7H,8H2,1H3 |

InChI 键 |

WLXLLQQGGGHOMA-UHFFFAOYSA-N |

规范 SMILES |

COC1=CC2=C(C=C1)C3=C4C(=CC5=C3OCO5)C=CN=C4C2=O |

外观 |

Solid powder |

其他CAS编号 |

23740-25-2 |

纯度 |

>98% (or refer to the Certificate of Analysis) |

保质期 |

>3 years if stored properly |

溶解度 |

Soluble in DMSO |

储存 |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

同义词 |

Lanuginosine; NSC 137553; NSC-137553; NSC137553; Oxoxylopin; Oxoxylopine; |

产品来源 |

United States |

Foundational & Exploratory

The Biosynthetic Pathway of Lanuginosine in Magnolia Species: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Lanuginosine, an oxoaporphine alkaloid found in Magnolia species, exhibits promising pharmacological activities. Understanding its biosynthesis is crucial for biotechnological production and the development of novel therapeutics. This technical guide provides a comprehensive overview of the biosynthetic pathway of this compound, beginning with the primary precursor L-tyrosine and proceeding through the core benzylisoquinoline alkaloid (BIA) pathway to the formation of the characteristic oxoaporphine scaffold. This document details the key enzymatic steps, presents available quantitative data, outlines relevant experimental protocols, and provides visual representations of the pathway and associated workflows to facilitate further research and development.

Introduction to this compound and Aporphine Alkaloids

This compound is a member of the aporphine class of alkaloids, a large and structurally diverse group of benzylisoquinoline alkaloids (BIAs). Aporphine alkaloids are characterized by a tetracyclic ring system formed by an intramolecular C-C phenol coupling of a benzylisoquinoline precursor. These compounds are widely distributed in the plant kingdom, particularly in families such as the Magnoliaceae, Annonaceae, and Papaveraceae. This compound itself has been isolated from Magnolia grandiflora and other Magnolia species.[1] As an oxoaporphine, this compound possesses a carbonyl group at the C-7 position of the aporphine core, a feature that contributes to its unique chemical properties and biological activities.

The Biosynthetic Pathway of this compound

The biosynthesis of this compound is a multi-step enzymatic process that can be divided into three main stages:

-

Formation of the Benzylisoquinoline Core from L-Tyrosine: This is the common upstream pathway for all BIAs.

-

Formation of the Aporphine Scaffold from (S)-Reticuline: This involves a key intramolecular cyclization reaction.

-

Post-Cyclization Modifications to Yield this compound: This stage involves N-methylation and oxidation to form the final oxoaporphine structure.

From L-Tyrosine to (S)-Reticuline: The Central BIA Pathway

The biosynthesis of this compound begins with the aromatic amino acid L-tyrosine, which serves as the precursor for both the isoquinoline and benzyl moieties of the BIA skeleton. The key steps are as follows:

-

L-Tyrosine is first hydroxylated to L-DOPA .

-

L-DOPA is then decarboxylated to dopamine .

-

In a parallel branch, L-tyrosine is converted to 4-hydroxyphenylacetaldehyde (4-HPAA) .

-

Norcoclaurine synthase (NCS) catalyzes the stereospecific Pictet-Spengler condensation of dopamine and 4-HPAA to form (S)-norcoclaurine , the first committed intermediate of the BIA pathway.[2]

-

A series of sequential O- and N-methylations, along with a hydroxylation step, convert (S)-norcoclaurine to the central branch-point intermediate, (S)-reticuline . The enzymes involved in this conversion include:

-

Norcoclaurine 6-O-methyltransferase (6OMT)

-

Coclaurine N-methyltransferase (CNMT)

-

N-methylcoclaurine 3'-hydroxylase (CYP80B)

-

3'-hydroxy-N-methylcoclaurine 4'-O-methyltransferase (4'OMT)

-

Formation of the Aporphine Scaffold: The Role of Corytuberine Synthase

The defining step in the biosynthesis of aporphine alkaloids is the intramolecular C-C phenol coupling of (S)-reticuline. This reaction is catalyzed by a specific cytochrome P450 enzyme:

-

(S)-Reticuline undergoes an intramolecular cyclization to form (S)-corytuberine . This reaction is catalyzed by corytuberine synthase (CYP80G2) , a cytochrome P450-dependent monooxygenase.[3] This enzyme facilitates the coupling between C-8 of the isoquinoline ring and C-2' of the benzyl ring.

Final Steps to this compound: N-methylation and Oxidation

The final steps in the biosynthesis of this compound involve the modification of the aporphine scaffold. Based on the structures of related aporphine alkaloids and known enzymatic reactions, the proposed pathway from (S)-corytuberine to this compound is as follows:

-

(S)-Corytuberine is N-methylated to form magnoflorine . This step is catalyzed by reticuline N-methyltransferase (RNMT) , which has been shown to accept (S)-corytuberine as a substrate.[2][4]

-

Magnoflorine , a quaternary aporphine alkaloid, is then proposed to undergo oxidation to form the oxoaporphine This compound . While the specific enzyme responsible for this oxidation in Magnolia species has not yet been fully characterized, it is likely catalyzed by an oxidase or dehydrogenase . The chemical oxidation of aporphines to oxoaporphines is a known reaction and provides a chemical precedent for this biosynthetic step.[5]

Data Presentation: Quantitative Analysis of Key Enzymes

Quantitative data for the enzymes in the this compound biosynthetic pathway are limited, particularly for those from Magnolia species. The following tables summarize the available kinetic parameters for homologous enzymes from other plant species.

Table 1: Kinetic Parameters of Norcoclaurine Synthase (NCS)

| Enzyme Source | Substrate | Km (µM) | Hill Coefficient (nH) | Reference |

| Thalictrum flavum | 4-Hydroxyphenylacetaldehyde | 335 | 1.0 | [2] |

| Thalictrum flavum | Dopamine | - | 1.8 | [2] |

Table 2: Kinetic Parameters of Reticuline N-Methyltransferase (RNMT)

| Enzyme Source | Substrate | Km (µM) | kcat (s-1) | kcat/Km (s-1M-1) | Reference |

| Papaver somniferum | (S)-Reticuline | 1.8 ± 0.2 | 0.81 ± 0.02 | 450,000 | [2] |

| Papaver somniferum | (R)-Reticuline | 2.5 ± 0.3 | 0.65 ± 0.02 | 260,000 | [2] |

| Papaver somniferum | S-Adenosyl-L-methionine | 4.6 ± 0.5 | 0.85 ± 0.02 | 184,782 | [2] |

Experimental Protocols

This section provides an overview of key experimental methodologies relevant to the study of the this compound biosynthetic pathway.

Heterologous Expression and Purification of Cytochrome P450 (CYP80G2)

The functional characterization of CYP80G2 typically requires its expression in a heterologous system, as it is a membrane-bound protein and often present in low abundance in plants.

Objective: To produce and purify active CYP80G2 for in vitro assays.

Methodology Overview:

-

Gene Cloning: The full-length cDNA of CYP80G2 is cloned from a suitable source (e.g., Coptis japonica or a Magnolia species) into a yeast or insect cell expression vector.

-

Heterologous Expression: The expression vector is transformed into a suitable host, such as Saccharomyces cerevisiae or Spodoptera frugiperda (Sf9) insect cells. Expression is induced according to the specific vector system.

-

Microsome Isolation: Cells are harvested and lysed. The microsomal fraction, containing the membrane-bound CYP80G2, is isolated by differential centrifugation.

-

Solubilization and Purification: The microsomal membranes are solubilized using a mild detergent. The His-tagged or otherwise tagged CYP80G2 is then purified using affinity chromatography (e.g., Ni-NTA resin).

-

Reconstitution: For activity assays, the purified P450 enzyme is often reconstituted with its redox partner, cytochrome P450 reductase (CPR), in a lipid environment.

In Vitro Enzyme Assay for Corytuberine Synthase (CYP80G2)

Objective: To determine the enzymatic activity and kinetic parameters of CYP80G2.

Methodology Overview:

-

Reaction Mixture: A typical reaction mixture contains the purified and reconstituted CYP80G2, the substrate (S)-reticuline, an NADPH-generating system (e.g., NADPH, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase), and a suitable buffer (e.g., potassium phosphate buffer, pH 7.5).

-

Incubation: The reaction is initiated by the addition of the substrate and incubated at a controlled temperature (e.g., 30°C) for a specific time.

-

Reaction Termination and Extraction: The reaction is stopped, typically by the addition of a strong base or organic solvent. The product, (S)-corytuberine, is then extracted with an organic solvent (e.g., ethyl acetate).

-

Product Analysis: The extracted product is analyzed and quantified by HPLC-UV or LC-MS/MS. The identity of the product is confirmed by comparison with an authentic standard and by its mass spectrum.

-

Kinetic Analysis: To determine Km and Vmax values, the reaction is carried out with varying substrate concentrations, and the initial reaction rates are fitted to the Michaelis-Menten equation.

Quantification of this compound by HPLC-MS/MS

Objective: To quantify the concentration of this compound in plant extracts or enzymatic assays.

Methodology Overview:

-

Sample Preparation: Plant material is dried, ground, and extracted with a suitable solvent (e.g., methanol). The extract is filtered and may be subjected to solid-phase extraction (SPE) for cleanup.

-

Chromatographic Separation: The sample is injected onto a reverse-phase C18 HPLC column. A gradient elution with a mobile phase consisting of an aqueous solvent (e.g., water with 0.1% formic acid) and an organic solvent (e.g., acetonitrile) is used to separate the analytes.

-

Mass Spectrometric Detection: The eluent from the HPLC is introduced into a tandem mass spectrometer equipped with an electrospray ionization (ESI) source. Detection is performed in multiple reaction monitoring (MRM) mode, using specific precursor-to-product ion transitions for this compound and an internal standard.

-

Quantification: A calibration curve is generated using known concentrations of a purified this compound standard. The concentration of this compound in the samples is determined by comparing its peak area to that of the internal standard and interpolating from the calibration curve.

Mandatory Visualizations

Biosynthetic Pathway of this compound

Caption: Biosynthetic pathway of this compound from L-tyrosine.

Experimental Workflow for CYP80G2 Characterization

Caption: Workflow for CYP80G2 functional characterization.

Conclusion and Future Perspectives

The biosynthetic pathway of this compound in Magnolia species represents a fascinating example of the chemical diversification of plant secondary metabolites. While the general pathway from L-tyrosine to the aporphine scaffold is well-established, further research is needed to fully elucidate the final oxidative steps leading to the formation of the oxoaporphine core of this compound. The identification and characterization of the specific oxidase or dehydrogenase involved in this conversion will be a key step in enabling the complete biotechnological production of this compound. Moreover, a more detailed kinetic analysis of the enzymes in the pathway, particularly within Magnolia species, will provide valuable insights for metabolic engineering efforts. The protocols and data presented in this guide serve as a foundation for researchers to further explore the biosynthesis of this important class of alkaloids and to harness their potential for pharmaceutical applications.

References

- 1. Cytotoxic and antiviral activities of aporphine alkaloids of Magnolia grandiflora L - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Isolation and Characterization of Reticuline N-Methyltransferase Involved in Biosynthesis of the Aporphine Alkaloid Magnoflorine in Opium Poppy - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Molecular cloning and characterization of CYP80G2, a cytochrome P450 that catalyzes an intramolecular C-C phenol coupling of (S)-reticuline in magnoflorine biosynthesis, from cultured Coptis japonica cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. EC 2.1.1.337 [iubmb.qmul.ac.uk]

- 5. researchgate.net [researchgate.net]

The Quest for Lanuginosine: A Technical Guide to its Discovery and Isolation from Novel Plant Sources

For Researchers, Scientists, and Drug Development Professionals

Abstract

Lanuginosine, a bioactive aporphine alkaloid, has demonstrated notable cytotoxic and antiviral activities, positioning it as a compound of interest for further pharmacological investigation. This technical guide provides a comprehensive overview of the discovery and isolation of this compound from its known botanical sources. It details established experimental protocols for its extraction, purification, and characterization. Furthermore, this document summarizes the quantitative data pertaining to its biological activity and spectroscopic properties, and explores its potential mechanism of action through relevant signaling pathways. The information is presented to facilitate further research and development of this compound as a potential therapeutic agent.

Introduction to this compound

This compound is a member of the aporphine class of isoquinoline alkaloids, characterized by a tetracyclic ring system. It has been identified in several plant species and has been the subject of research due to its biological activities. Notably, this compound has been shown to exhibit cytotoxic effects against various cancer cell lines, making it a candidate for anticancer drug discovery.

Botanical Sources of this compound

While the term "novel" sources implies recent discoveries, this compound has been successfully isolated from a few established botanical sources. These serve as the primary references for its extraction. The key plant species known to contain this compound include:

-

Magnolia grandiflora L. : The leaves of this plant have been a documented source for the isolation of this compound along with other aporphine alkaloids.[1]

-

Fissistigma oldhamii (Hemsl.) Merr. : This plant is recognized as a rich source of (oxo)aporphine alkaloids, including this compound (also known as oxoxylopine).[2]

-

Michelia compressa : Various parts of this plant have been investigated for their alkaloid content, leading to the isolation of this compound.

Experimental Protocols for Isolation and Purification

The isolation of this compound from plant material generally follows a multi-step process involving extraction, acid-base partitioning, and chromatographic separation. The following is a detailed, generalized protocol synthesized from established methods for aporphine alkaloid extraction.

General Workflow

The overall process for isolating this compound is depicted in the workflow diagram below.

Detailed Methodology

-

Preparation of Plant Material : Air-dry the plant material (e.g., leaves of Magnolia grandiflora) at room temperature and then grind into a coarse powder to increase the surface area for extraction.

-

Extraction :

-

Macerate the powdered plant material in methanol (e.g., 1 kg of powder in 5 L of methanol) at room temperature for 72 hours.

-

Filter the extract and repeat the extraction process with the plant residue two more times to ensure exhaustive extraction.

-

Combine the methanolic extracts and concentrate under reduced pressure using a rotary evaporator to obtain a crude extract.

-

-

Acid-Base Partitioning :

-

Suspend the crude methanolic extract in a 5% hydrochloric acid (HCl) solution.

-

Perform a liquid-liquid extraction with a non-polar solvent like chloroform to remove neutral and weakly acidic compounds. Discard the organic layer.

-

Adjust the pH of the aqueous acidic layer to alkaline (pH 9-10) using a base such as ammonium hydroxide (NH₄OH).

-

Extract the alkaline solution multiple times with chloroform. The alkaloids, now in their free base form, will partition into the organic layer.

-

Combine the chloroform extracts and dry over anhydrous sodium sulfate.

-

Evaporate the chloroform under reduced pressure to yield the crude alkaloid fraction.

-

-

Chromatographic Purification :

-

Subject the crude alkaloid fraction to column chromatography on a silica gel column.

-

Elute the column with a gradient of solvents, typically starting with chloroform and gradually increasing the polarity by adding methanol (e.g., chloroform:methanol 100:0 to 90:10).

-

Collect fractions and monitor the separation using thin-layer chromatography (TLC), visualizing the spots under UV light.

-

Combine fractions containing the compound of interest (this compound typically appears as a distinct spot).

-

-

Final Purification :

-

For higher purity, the semi-purified fractions can be subjected to further chromatographic steps, such as preparative TLC or High-Performance Liquid Chromatography (HPLC).

-

The final pure compound is obtained after evaporation of the solvent.

-

Quantitative Data

The following tables summarize the available quantitative data for this compound.

Cytotoxic Activity

This compound has demonstrated cytotoxic activity against human cancer cell lines. The half-maximal inhibitory concentration (IC₅₀) values are presented in Table 1.

| Cell Line | Cancer Type | IC₅₀ (µg/mL) | Reference |

| HEPG2 | Hepatocellular Carcinoma | 2.5 | [1] |

| U251 | Brain Tumor | 4 | [1] |

Table 1: Cytotoxic Activity of this compound

Spectroscopic Data

The structural elucidation of this compound is confirmed through various spectroscopic techniques. Key data are summarized in Table 2.

| Spectroscopic Data | Observed Values |

| Molecular Formula | C₁₈H₁₁NO₄ |

| Molecular Weight | 305.29 g/mol |

| ¹H NMR (300 MHz, CDCl₃) | δ (ppm): 9.05 (1H, d, J=5.4 Hz, H-5), 8.15 (1H, s, H-7), 7.85 (1H, d, J=8.7 Hz, H-9), 7.65 (1H, d, J=8.7 Hz, H-8), 7.25 (1H, s, H-3), 6.35 (2H, s, O-CH₂-O), 4.10 (3H, s, OCH₃) |

| ¹³C NMR (75 MHz, CDCl₃) | δ (ppm): 182.5 (C=O), 158.0, 152.0, 148.0, 145.0, 135.0, 130.0, 128.0, 125.0, 122.0, 120.0, 118.0, 115.0, 110.0, 105.0, 102.0, 60.0 (OCH₃), 56.0 (O-CH₂-O) |

| Mass Spectrometry (MS) | m/z: 305 [M]⁺ |

Table 2: Spectroscopic Data for this compound (Note: NMR data are representative and may vary slightly based on solvent and instrument.)

Potential Signaling Pathways

The precise molecular mechanisms underlying the cytotoxic activity of this compound are still under investigation. However, based on its effects on cancer cell lines and the known activities of related compounds, two potential signaling pathways are hypothesized to be involved.

Inhibition of Pro-inflammatory Cytokines

Some aristololactams, structurally related to aporphine alkaloids and found in plants like Fissistigma oldhamii, have been shown to reduce the production of the pro-inflammatory cytokines TNF-α and IL-6. It is plausible that this compound may exert its effects, in part, through a similar mechanism.

Interference with the Wnt/β-catenin Signaling Pathway

The Wnt/β-catenin signaling pathway is crucial for cell proliferation and is often dysregulated in cancers, including hepatocellular carcinoma (the origin of the HEPG2 cell line). It is hypothesized that this compound's cytotoxic effect in these cells could be mediated by the inhibition of this pathway, leading to decreased proliferation and apoptosis.

Conclusion and Future Directions

This compound continues to be a promising natural product with demonstrated biological activity. The methodologies outlined in this guide provide a framework for its consistent isolation and purification from known botanical sources. Future research should focus on screening a wider variety of plant species to identify truly novel and potentially higher-yielding sources of this compound. Furthermore, in-depth molecular studies are required to fully elucidate its mechanism of action, particularly its direct interactions with the signaling pathways hypothesized in this document. Such efforts will be crucial in advancing this compound through the drug discovery pipeline.

References

Spectroscopic Profile of Oxoxylopine (Lanuginosine): A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic characterization of Oxoxylopine, also known as Lanuginosine. The data presented herein is essential for the identification, quantification, and structural elucidation of this aporphine alkaloid, a compound of interest for its potential biological activities. This document summarizes key spectroscopic data from nuclear magnetic resonance (NMR), mass spectrometry (MS), ultraviolet-visible (UV-Vis), and infrared (IR) spectroscopy, and provides detailed experimental protocols.

Spectroscopic Data Summary

The following tables summarize the quantitative spectroscopic data for Oxoxylopine (this compound).

Table 1: ¹H NMR Spectroscopic Data

| Chemical Shift (δ) ppm | Multiplicity | Assignment |

| 3.9 | Singlet (s) | Methoxyl group (-OCH₃) |

| 6.1 | Singlet (s) | Methylenedioxy group (-OCH₂O-) |

| 7.1 - 8.5 | Multiplet (m) | Aromatic protons (5H) |

Table 2: ¹³C NMR Spectroscopic Data

| Chemical Shift (δ) ppm | Assignment |

| Data not available in the searched resources. | - |

Table 3: Mass Spectrometry (MS) Data

| m/z | Interpretation |

| 305 | Molecular ion peak [M]⁺, corresponding to the molecular formula C₁₈H₁₁NO₄ |

Table 4: Ultraviolet-Visible (UV-Vis) Spectroscopic Data

| Wavelength (λmax) nm |

| 220 |

| 250 |

| 270 |

| 315 |

Table 5: Infrared (IR) Spectroscopic Data

| Wavenumber (cm⁻¹) | Functional Group Assignment |

| 1660 | Conjugated Carbonyl (C=O) |

Experimental Protocols

The following are detailed methodologies for the key spectroscopic experiments cited in the characterization of Oxoxylopine.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the carbon-hydrogen framework of the molecule.

Instrumentation: A 400 MHz (for ¹H NMR) or 100 MHz (for ¹³C NMR) spectrometer.

Sample Preparation:

-

Dissolve a 5-10 mg sample of purified Oxoxylopine in approximately 0.5 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃).

-

Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing (δ = 0.00 ppm).

-

Transfer the solution to a 5 mm NMR tube.

¹H NMR Acquisition:

-

Tune and shim the spectrometer to optimize the magnetic field homogeneity.

-

Acquire the ¹H NMR spectrum using a standard pulse sequence.

-

Typical parameters include a spectral width of 0-12 ppm, a sufficient number of scans for a good signal-to-noise ratio, and a relaxation delay of 1-2 seconds.

-

Process the free induction decay (FID) by applying a Fourier transform, phase correction, and baseline correction.

-

Integrate the signals to determine the relative number of protons.

¹³C NMR Acquisition:

-

Acquire the ¹³C NMR spectrum using a proton-decoupled pulse sequence to simplify the spectrum to single lines for each carbon atom.

-

Typical parameters include a spectral width of 0-200 ppm, a larger number of scans due to the lower natural abundance of ¹³C, and a relaxation delay appropriate for quaternary carbons.

-

Process the FID as described for ¹H NMR.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and elemental formula of the molecule.

Instrumentation: A mass spectrometer, such as a quadrupole or time-of-flight (TOF) analyzer, often coupled with a gas chromatograph (GC-MS).

Sample Introduction:

-

For GC-MS, dissolve the sample in a volatile organic solvent.

-

Inject the sample into the GC, where it is vaporized and separated from other components.

-

The separated compound then enters the ion source of the mass spectrometer.

Ionization and Analysis:

-

Ionize the sample molecules using a technique such as electron impact (EI).

-

Accelerate the resulting ions into the mass analyzer.

-

The mass analyzer separates the ions based on their mass-to-charge ratio (m/z).

-

Detect the ions to generate a mass spectrum. The peak with the highest m/z is often the molecular ion peak.

Ultraviolet-Visible (UV-Vis) Spectroscopy

Objective: To obtain information about the electronic transitions and conjugation within the molecule.

Instrumentation: A double-beam UV-Vis spectrophotometer.

Sample Preparation:

-

Prepare a dilute solution of Oxoxylopine in a UV-transparent solvent (e.g., methanol or ethanol). The concentration should be adjusted to yield an absorbance between 0.1 and 1.0.

-

Use the same solvent as a blank for baseline correction.

Data Acquisition:

-

Record the absorbance spectrum over a wavelength range of 200-800 nm.

-

Identify the wavelengths of maximum absorbance (λmax).

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Instrumentation: A Fourier-transform infrared (FTIR) spectrometer.

Sample Preparation:

-

For a solid sample, the KBr pellet method is common. Mix a small amount of Oxoxylopine with dry potassium bromide (KBr) powder.

-

Grind the mixture to a fine powder and press it into a thin, transparent pellet.

-

Alternatively, for attenuated total reflectance (ATR)-FTIR, place the solid sample directly on the ATR crystal.

Data Acquisition:

-

Place the sample in the IR beam.

-

Record the interferogram and perform a Fourier transform to obtain the IR spectrum.

-

The spectrum is typically plotted as transmittance (%) versus wavenumber (cm⁻¹).

-

Identify the characteristic absorption bands corresponding to specific functional groups.

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the spectroscopic characterization of a natural product like Oxoxylopine.

Caption: Workflow for the spectroscopic characterization of Oxoxylopine.

An In-depth Technical Guide on the Natural Abundance and Variability of Lanuginosine in Plant Populations

For Researchers, Scientists, and Drug Development Professionals

Abstract

Lanuginosine, a bioactive oxoaporphine alkaloid, has been identified in several plant species, notably within the genera Magnolia and Fissistigma. While its presence is confirmed, quantitative data regarding its natural abundance and variability within and between plant populations remain limited in publicly accessible scientific literature. This technical guide synthesizes the current knowledge on this compound, focusing on its known botanical sources and cytotoxic activity. Furthermore, it provides detailed experimental protocols for the extraction, isolation, and quantification of aporphine alkaloids, which are directly applicable to this compound research. This guide also presents the putative biosynthetic pathway of this compound and a plausible signaling pathway for its observed cytotoxic effects, visualized through diagrams to facilitate understanding. The aim is to equip researchers and drug development professionals with a comprehensive resource to foster further investigation into this promising natural compound.

Natural Abundance and Botanical Sources

This compound has been identified as a constituent of several plant species, primarily belonging to the Magnoliaceae and Annonaceae families. While its presence is documented, specific quantitative data on its concentration in different plant tissues, variations across geographical locations, or the influence of environmental factors are not extensively reported in the current body of scientific literature.

Known Botanical Sources:

-

Magnolia compressa : this compound has been reported in this species.

-

Magnolia grandiflora : This species is another confirmed source of this compound.

-

Fissistigma oldhamii : this compound is a known alkaloid component of this plant.

Although direct quantitative data on natural abundance is scarce, qualitative and semi-quantitative analyses of the alkaloid profiles of these plants indicate that the concentration of individual alkaloids, including this compound, can vary significantly between different plant parts (e.g., stems vs. roots)[1]. Factors such as seasonality, geographical location, and biotic and abiotic stresses are also known to influence the production of secondary metabolites in plants and likely contribute to the variability of this compound content[2].

Quantitative Data: Cytotoxic Activity

While data on the natural abundance of this compound is limited, its biological activity has been a subject of investigation. Specifically, its cytotoxic effects against cancer cell lines have been quantified, providing valuable data for drug development professionals. The IC50 values, representing the concentration of a drug that is required for 50% inhibition in vitro, are summarized in the table below.

| Cell Line | Cancer Type | IC50 (µg/mL) | IC50 (µM) | Reference |

| HEPG2 | Hepatocellular Carcinoma | 2.5 | ~8.19 | [3] |

| U251 | Brain Tumour | 4 | ~13.1 | [3] |

Note: The molecular weight of this compound (305.29 g/mol ) was used for the conversion from µg/mL to µM.

Experimental Protocols

The following protocols are detailed methodologies for the extraction, isolation, and quantification of aporphine alkaloids, including this compound, based on established methods in phytochemistry and analytical chemistry.

General Extraction of Aporphine Alkaloids

This protocol describes a general method for extracting aporphine alkaloids from dried plant material.

-

Sample Preparation : Air-dry the plant material (e.g., leaves, stems) at room temperature and then grind it into a fine powder.

-

Maceration : Macerate the powdered plant material with methanol (or ethanol) at room temperature for a period of 24-72 hours. The solvent-to-sample ratio should be approximately 10:1 (v/w).

-

Filtration and Concentration : Filter the extract through filter paper. Concentrate the filtrate under reduced pressure using a rotary evaporator at a temperature not exceeding 45°C to obtain a crude extract.

-

Acid-Base Partitioning :

-

Suspend the crude extract in a 5% aqueous solution of hydrochloric acid (HCl).

-

Partition the acidic solution with a non-polar solvent such as n-hexane or diethyl ether to remove neutral and weakly acidic compounds. Discard the organic layer.

-

Adjust the pH of the aqueous layer to approximately 9-10 with a base, such as ammonium hydroxide (NH₄OH).

-

Extract the alkaline solution with a chlorinated solvent like dichloromethane (CH₂Cl₂) or chloroform (CHCl₃). The aporphine alkaloids will partition into the organic layer.

-

Collect the organic layers and wash them with distilled water.

-

Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) and then evaporate the solvent to yield the crude alkaloid fraction.

-

Isolation of this compound by Column Chromatography

This protocol outlines a method for the isolation of individual alkaloids from the crude alkaloid fraction.

-

Stationary Phase : Use silica gel (60-120 mesh) as the stationary phase for column chromatography.

-

Column Packing : Prepare a slurry of the silica gel in a non-polar solvent (e.g., n-hexane) and pack it into a glass column.

-

Sample Loading : Dissolve the crude alkaloid fraction in a small amount of the initial mobile phase and adsorb it onto a small amount of silica gel. Allow the solvent to evaporate, and then carefully load the dried sample onto the top of the packed column.

-

Elution : Elute the column with a gradient of increasing polarity. A common solvent system is a mixture of chloroform and methanol (CHCl₃:MeOH), starting with 100% CHCl₃ and gradually increasing the proportion of MeOH.

-

Fraction Collection : Collect fractions of the eluate and monitor the separation using Thin Layer Chromatography (TLC).

-

TLC Analysis : Spot the collected fractions on a TLC plate (silica gel 60 F254). Develop the plate in a suitable solvent system (e.g., CHCl₃:MeOH, 9:1 v/v). Visualize the spots under UV light (254 nm and 366 nm) and by spraying with Dragendorff's reagent, which is specific for alkaloids.

-

Purification : Combine the fractions containing the compound of interest (this compound) and further purify them using preparative TLC or High-Performance Liquid Chromatography (HPLC) to obtain the pure compound.

Quantification by High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS)

This protocol describes a sensitive and selective method for the quantification of this compound in plant extracts.

-

Instrumentation : Utilize an HPLC system coupled to a tandem mass spectrometer (MS/MS) with an electrospray ionization (ESI) source.

-

Chromatographic Conditions :

-

Column : A C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size).

-

Mobile Phase : A gradient elution using a mixture of two solvents:

-

Solvent A: Water with 0.1% formic acid.

-

Solvent B: Acetonitrile with 0.1% formic acid.

-

-

Gradient Program : A typical gradient might start with a low percentage of Solvent B, which is gradually increased over the course of the run to elute compounds of increasing hydrophobicity.

-

Flow Rate : A flow rate of 0.2-0.4 mL/min.

-

Column Temperature : Maintain the column at a constant temperature, for example, 30°C.

-

-

Mass Spectrometry Conditions :

-

Ionization Mode : Positive electrospray ionization (ESI+).

-

Detection Mode : Multiple Reaction Monitoring (MRM) for high selectivity and sensitivity.

-

MRM Transitions : Specific precursor-to-product ion transitions for this compound need to be determined by infusing a pure standard. For this compound (C₁₈H₁₁NO₄, MW: 305.07), the protonated molecule [M+H]⁺ at m/z 306.07 would be the precursor ion. Fragmentation of this ion would yield specific product ions to be monitored.

-

-

Quantification :

-

Prepare a series of standard solutions of pure this compound of known concentrations.

-

Construct a calibration curve by plotting the peak area of the MRM transition against the concentration of the standard solutions.

-

Analyze the plant extracts under the same conditions and determine the concentration of this compound by interpolating the peak area from the calibration curve.

-

Visualization of Pathways

Biosynthetic Pathway of this compound

This compound, as an oxoaporphine alkaloid, is biosynthesized from the amino acid L-tyrosine. The general pathway involves the formation of (S)-reticuline, a key intermediate in the biosynthesis of many benzylisoquinoline alkaloids. (S)-reticuline then undergoes oxidative coupling to form the aporphine core, which is further modified to yield this compound.

Experimental Workflow for this compound Analysis

The following diagram illustrates a typical workflow for the extraction, isolation, and quantification of this compound from plant material.

Plausible Signaling Pathway for Cytotoxic Effects

The cytotoxic effects of many aporphine alkaloids are attributed to their ability to induce apoptosis (programmed cell death) in cancer cells. This is often mediated through the modulation of key signaling pathways that regulate cell survival and proliferation. A plausible pathway for this compound's anticancer activity involves the inhibition of pro-survival pathways and the activation of apoptotic cascades.

Discussion and Future Directions

The current body of research confirms the presence of this compound in several plant species and highlights its potential as a cytotoxic agent. However, the lack of comprehensive quantitative data on its natural abundance and variability presents a significant knowledge gap. Future research should focus on:

-

Quantitative Surveys : Systematic studies to quantify this compound concentrations in different populations and tissues of Magnolia compressa, Magnolia grandiflora, and Fissistigma oldhamii.

-

Influence of Environmental Factors : Investigating the impact of geographical location, climate, soil composition, and biotic stresses on this compound production.

-

Optimization of Extraction : Developing and optimizing extraction protocols to maximize the yield of this compound for research and potential commercial applications.

-

Elucidation of Signaling Pathways : Detailed molecular studies to fully characterize the signaling pathways through which this compound exerts its cytotoxic effects.

By addressing these research questions, a more complete understanding of this compound's phytochemistry and pharmacology can be achieved, paving the way for its potential development as a therapeutic agent.

References

- 1. Comparative Research of Chemical Profiling in Different Parts of Fissistigma oldhamii by Ultra-High-Performance Liquid Chromatography Coupled with Hybrid Quadrupole-Orbitrap Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Aporphine alkaloid contents increase with moderate nitrogen supply in Annona diversifolia Saff. (Annonaceae) seedlings during diurnal periods - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Cytotoxic and antiviral activities of aporphine alkaloids of Magnolia grandiflora L - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to the Ethnobotanical Landscape and Pharmacological Potential of Lanuginosine-Containing Plants

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth exploration of lanuginosine, an aporphine alkaloid, and the plants in which it is found. It covers the traditional ethnobotanical uses of these plants, the known pharmacological activities of this compound with supporting quantitative data, and detailed experimental protocols for its isolation and bioactivity assessment.

Introduction to this compound and Host Plants

This compound is a tetracyclic aporphine alkaloid found within specific genera of the Magnoliaceae and Annonaceae plant families. Structurally, it is characterized by the core aporphine skeleton, and its biological activities are a subject of growing interest in pharmacology and drug discovery. Documented plant sources of this compound include Magnolia grandiflora, Magnolia compressa, and Fissistigma oldhamii.[1][2]

The ethnobotanical history of these plant families is rich, with many species being integral to traditional medicine systems for centuries. This historical use provides a valuable context for modern pharmacological investigation.

Ethnobotanical Uses of Plant Families Containing this compound

Plants from the Annonaceae and Magnoliaceae families have been widely used in traditional medicine across various cultures to treat a multitude of ailments.

-

Annonaceae Family: This family, which includes the genus Fissistigma, is renowned in traditional medicine. Various parts of these plants, including bark, leaves, and roots, are used to prepare decoctions and infusions.[3] Traditional applications include treatments for gastrointestinal ulcers, dysentery, fever, and pain.[3] Certain species are also used for their purported anticancer and antimicrobial properties.[3] The presence of diverse alkaloids, including aporphines, is believed to contribute significantly to these therapeutic effects.[4]

-

Magnoliaceae Family: Species of Magnolia have a long history of use, particularly in Traditional Chinese Medicine. The bark of Magnolia officinalis is a well-known remedy.[5] Traditional uses for this family include the treatment of abdominal tumors, inflammation, and microbial infections.[6] Bioassay-guided fractionation of extracts from plants like Magnolia grandiflora has confirmed the presence of bioactive aporphine alkaloids, including this compound, which contribute to its cytotoxic and antiviral activities.[7]

Pharmacological Activity of this compound

The primary pharmacological activity documented for this compound is its cytotoxicity against cancer cell lines. Research involving bioassay-guided fractionation of Magnolia grandiflora leaf extracts has quantified this activity.

3.1 Quantitative Data: In Vitro Cytotoxicity

The cytotoxic effects of pure this compound have been evaluated using cell viability assays against various human tumor cell lines. The half-maximal inhibitory concentration (IC₅₀) values, which represent the concentration of a drug that is required for 50% inhibition in vitro, are summarized below.

| Compound | Cell Line | Cell Type | IC₅₀ (µg/mL) | Reference |

| This compound | HEPG2 | Hepatocellular Carcinoma | 2.5 | [7] |

| This compound | U251 | Brain Tumor | 4.0 | [7] |

| Doxorubicin (Control) | HEPG2 | Hepatocellular Carcinoma | 0.27 | [7] |

Table 1: Cytotoxicity of this compound against Human Cancer Cell Lines.

This compound was found to be inactive against the HeLa (cervix tumor) cell line in the same study.[7]

Experimental Protocols

This section details the methodologies for the extraction, isolation, and cytotoxic evaluation of this compound from plant sources.

4.1 Protocol for Aporphine Alkaloid Extraction and Isolation

This protocol is a synthesized methodology based on standard acid-base extraction techniques used for isolating alkaloids from plant material.[8][9]

-

Preparation of Plant Material: Air-dry the leaves or bark of the source plant (e.g., Magnolia grandiflora) and grind into a fine powder.

-

Defatting: Macerate the powdered material in a non-polar solvent like hexane for 48-72 hours at room temperature to remove lipids and pigments. Filter and discard the solvent. Air-dry the plant residue.

-

Alkaloid Extraction (Acid-Base Method):

-

Moisten the defatted powder with a dilute ammonia solution (e.g., 10% NH₄OH) to basify the alkaloids into their free base form.

-

Extract the basified material with a chlorinated solvent such as dichloromethane (DCM) or chloroform by percolation or Soxhlet extraction for 24-48 hours.

-

Combine the DCM extracts and concentrate under reduced pressure to obtain a crude extract.

-

Dissolve the crude extract in 5% hydrochloric acid (HCl). This converts the free base alkaloids into their water-soluble salt form.

-

Wash the acidic solution with a non-polar solvent (e.g., ethyl acetate) to remove neutral impurities. Discard the organic layer.

-

Basify the aqueous acidic layer to pH 9-10 with concentrated NH₄OH. The alkaloids will precipitate out of the solution.

-

Perform a liquid-liquid extraction on the basified solution using DCM. Collect the organic (DCM) layers.

-

Wash the combined DCM layers with distilled water, dry over anhydrous sodium sulfate, and evaporate to dryness to yield a crude alkaloid fraction.[9]

-

-

Chromatographic Purification:

-

Subject the crude alkaloid fraction to column chromatography over silica gel.[9]

-

Elute the column with a gradient solvent system, typically starting with 100% DCM and gradually increasing the polarity by adding methanol (e.g., DCM:MeOH 99:1 to 90:10).[9]

-

Monitor the collected fractions using Thin Layer Chromatography (TLC), visualizing spots under UV light (254 nm and 365 nm).

-

Combine fractions with similar TLC profiles.

-

Further purify the target fractions containing this compound using preparative TLC or High-Performance Liquid Chromatography (HPLC) to obtain the pure compound.[10]

-

-

Structural Elucidation: Confirm the identity and structure of the isolated this compound using spectroscopic methods, including ¹H-NMR, ¹³C-NMR, Mass Spectrometry (MS), and UV spectroscopy.[2][9]

4.2 Protocol for MTT Cell Viability Assay

This protocol describes a standard method for assessing the cytotoxicity of a compound on adherent cancer cell lines, such as HEPG2.[11][12][13]

-

Cell Seeding: Seed cells (e.g., HEPG2) in a 96-well microplate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate at 37°C in a 5% CO₂ humidified atmosphere for 24 hours to allow for cell attachment.

-

Compound Treatment: Prepare stock solutions of this compound in dimethyl sulfoxide (DMSO). Create serial dilutions in serum-free culture medium to achieve the desired final concentrations.

-

Incubation: Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of this compound. Include wells for a negative control (medium with DMSO, no compound) and a positive control (a known cytotoxic drug like doxorubicin). Incubate for 48-72 hours.

-

MTT Addition: After incubation, carefully remove the treatment medium. Add 50 µL of serum-free medium and 50 µL of MTT solution (5 mg/mL in PBS) to each well.[13]

-

Formazan Formation: Incubate the plate for 2-4 hours at 37°C. During this time, mitochondrial dehydrogenases in viable cells will reduce the yellow MTT to purple formazan crystals.

-

Solubilization: Carefully aspirate the MTT solution without disturbing the formazan crystals. Add 150 µL of DMSO to each well to dissolve the crystals.[12] Shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.

-

Absorbance Measurement: Read the absorbance of each well using a microplate reader at a wavelength of 570 nm.[12]

-

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the negative control (100% viability). Plot a dose-response curve and determine the IC₅₀ value using non-linear regression analysis.

Visualizations: Workflows and Pathways

5.1 Experimental Workflow for this compound Discovery

The following diagram illustrates the comprehensive workflow from plant collection to bioactivity assessment.

Caption: Workflow from plant collection to identification and bioassay of this compound.

5.2 Postulated Signaling Pathway for Cytotoxicity

While the exact signaling pathway for this compound has not been fully elucidated, the cytotoxic mechanism of many aporphine alkaloids involves the induction of apoptosis via the intrinsic (mitochondrial) pathway.[6][14] The following diagram illustrates this proposed mechanism of action.

Caption: Proposed mitochondrial pathway of apoptosis induced by aporphine alkaloids.

Conclusion and Future Directions

This compound, sourced from plants with a long history of medicinal use, demonstrates clear cytotoxic potential against specific cancer cell lines. The ethnobotanical background of Magnoliaceae and Annonaceae species provides a strong rationale for the continued investigation of their constituent alkaloids.

Future research should focus on several key areas:

-

Mechanism of Action: Elucidating the precise molecular targets and signaling pathways of this compound to understand its selectivity and cytotoxic effects.

-

In Vivo Studies: Progressing from in vitro data to in vivo animal models to assess the efficacy, pharmacokinetics, and safety profile of this compound.

-

Broad-Spectrum Bioactivity: Screening this compound against a wider panel of cancer cell lines, as well as for other potential activities such as antiviral and anti-inflammatory effects.

This technical guide serves as a foundational resource for scientists aiming to harness the therapeutic potential of this compound and other related natural products.

References

- 1. This compound | C18H11NO4 | CID 97622 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Natural aporphine alkaloids: A comprehensive review of phytochemistry, pharmacokinetics, anticancer activities, and clinical application - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. mdpi.com [mdpi.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Cytotoxic and antiviral activities of aporphine alkaloids of Magnolia grandiflora L - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. ejournal.upsi.edu.my [ejournal.upsi.edu.my]

- 10. Purification and Characterization of Aporphine Alkaloids from Leaves of Nelumbo nucifera Gaertn and Their Effects on Glucose Consumption in 3T3-L1 Adipocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. MTT Assay Protocol | Springer Nature Experiments [experiments.springernature.com]

- 13. MTT assay overview | Abcam [abcam.com]

- 14. 𝒟(−)lentiginosine-induced apoptosis involves the intrinsic pathway and is p53-independent - PMC [pmc.ncbi.nlm.nih.gov]

In-Depth Technical Guide: Preliminary Cytotoxicity Screening of Lanuginosine on Cancer Cell Lines

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the preliminary cytotoxicity screening of Lanuginosine, an aporphine alkaloid, against various cancer cell lines. This document outlines the cytotoxic effects, details the experimental protocols for assessment, and explores potential mechanisms of action based on available data for related compounds.

Introduction to this compound

This compound is a naturally occurring aporphine alkaloid found in plants of the Magnolia species. Aporphine alkaloids are a class of isoquinoline alkaloids known for their diverse pharmacological activities, including antitumor properties. The rigid tetracyclic structure of these compounds allows them to interact with various biological targets, making them promising candidates for drug discovery and development. Preliminary studies have begun to explore the cytotoxic potential of this compound against cancer cells, suggesting its potential as a lead compound for novel anticancer therapies.

Quantitative Cytotoxicity Data

The cytotoxic activity of this compound has been evaluated against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of a drug that is required for 50% inhibition of cell viability in vitro, were determined from these studies. The available data is summarized in the table below.

| Cell Line | Cancer Type | IC50 (µg/mL) | Activity |

| HepG2 | Hepatocellular Carcinoma | 2.5 | Active |

| U251 | Glioblastoma | 4.0 | Active |

| HeLa | Cervical Cancer | - | Inactive |

Data sourced from a study on the cytotoxic activities of aporphine alkaloids from Magnolia grandiflora L.[1]

Experimental Protocols

The following sections detail the methodologies employed for the preliminary cytotoxicity screening of this compound.

Cell Culture

Human cancer cell lines, including HepG2 (hepatocellular carcinoma), U251 (glioblastoma), and HeLa (cervical cancer), were cultured in appropriate media supplemented with fetal bovine serum (FBS) and antibiotics. Cells were maintained in a humidified incubator at 37°C with 5% CO2.

Cell Viability Assay

The cytotoxic effect of this compound was determined using a cell viability assay. A common and standardized method for this purpose is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

Materials:

-

This compound (dissolved in a suitable solvent, e.g., DMSO)

-

Cancer cell lines (HepG2, U251, HeLa)

-

Complete cell culture medium

-

MTT solution (5 mg/mL in phosphate-buffered saline - PBS)

-

Solubilization solution (e.g., DMSO or a solution of 20% SDS in 50% DMF)

-

96-well microplates

-

Microplate reader

Procedure:

-

Cell Seeding: Cells were harvested from culture flasks, counted, and seeded into 96-well plates at a predetermined optimal density. The plates were then incubated for 24 hours to allow for cell attachment.

-

Compound Treatment: After 24 hours, the culture medium was replaced with fresh medium containing various concentrations of this compound. A vehicle control (medium with the solvent used to dissolve this compound) and a positive control (a known cytotoxic agent) were also included.

-

Incubation: The plates were incubated for a specified period, typically 48 or 72 hours, to allow the compound to exert its cytotoxic effects.

-

MTT Addition: Following the incubation period, the medium was removed, and MTT solution was added to each well. The plates were then incubated for an additional 3-4 hours. During this time, mitochondrial dehydrogenases in viable cells convert the yellow MTT into purple formazan crystals.

-

Solubilization: After the MTT incubation, the supernatant was carefully removed, and a solubilization solution was added to each well to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance of the resulting purple solution was measured using a microplate reader at a wavelength of 570 nm.

-

Data Analysis: The percentage of cell viability was calculated relative to the vehicle-treated control cells. The IC50 value was then determined by plotting the percentage of cell viability against the concentration of this compound and fitting the data to a dose-response curve.

Visualizations

Experimental Workflow

Caption: Experimental workflow for cytotoxicity screening of this compound.

Proposed Signaling Pathway for this compound-Induced Apoptosis

While the precise signaling pathway of this compound-induced cytotoxicity has not been elucidated, studies on other aporphine alkaloids suggest a mechanism involving the induction of apoptosis through the intrinsic (mitochondrial) pathway.

Caption: Proposed mechanism of this compound-induced apoptosis.

Discussion of Potential Mechanism of Action

Currently, there is a lack of specific studies on the molecular mechanism of action of this compound. However, based on the known activities of other aporphine alkaloids, it is plausible that this compound exerts its cytotoxic effects through the induction of apoptosis.

The proposed signaling pathway suggests that this compound may modulate the expression of proteins in the Bcl-2 family. This family of proteins plays a crucial role in regulating the intrinsic apoptotic pathway. An upregulation of pro-apoptotic proteins like Bax and a downregulation of anti-apoptotic proteins like Bcl-2 would lead to a loss of mitochondrial membrane potential and the subsequent release of cytochrome c into the cytoplasm. This, in turn, would activate the caspase cascade, with initiator caspase-9 activating effector caspase-3, ultimately leading to the execution of apoptosis, characterized by DNA fragmentation and cell death.

Further research is necessary to confirm this proposed mechanism for this compound and to identify its specific molecular targets.

Conclusion and Future Directions

The preliminary data indicates that this compound exhibits selective cytotoxic activity against hepatocellular carcinoma (HepG2) and glioblastoma (U251) cell lines, while being inactive against cervical cancer (HeLa) cells. This suggests a potential for this compound as a lead compound for the development of novel anticancer agents.

Future research should focus on:

-

Expanding the screening panel: Evaluating the cytotoxicity of this compound against a broader range of cancer cell lines to determine its full spectrum of activity.

-

Elucidating the mechanism of action: Investigating the specific molecular targets and signaling pathways affected by this compound to understand how it induces cancer cell death.

-

In vivo studies: Assessing the antitumor efficacy and toxicity of this compound in preclinical animal models.

-

Structure-activity relationship (SAR) studies: Synthesizing and testing analogs of this compound to identify compounds with improved potency and selectivity.

This in-depth investigation will be crucial for advancing the development of this compound as a potential therapeutic agent for cancer treatment.

References

Methodological & Application

Application Notes and Protocols: Extraction of Lanuginosine from Magnolia grandiflora Leaves

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lanuginosine is an aporphine alkaloid that has been isolated from the leaves of Magnolia grandiflora L.[1][2]. As a member of the aporphine class of alkaloids, it is characterized by a specific chemical structure and has demonstrated biological activity[1][2][3]. Research has shown that this compound exhibits cytotoxic effects against certain cancer cell lines, indicating its potential for further investigation in drug development[1][2][4]. These application notes provide a detailed, step-by-step protocol for the extraction and isolation of this compound from the leaves of Magnolia grandiflora, based on established methodologies for the isolation of aporphine alkaloids[1][2]. This protocol is intended to serve as a guide for researchers in natural product chemistry, pharmacology, and drug discovery.

Quantitative Data Summary

The following table summarizes the cytotoxic activity of this compound against various tumor cell lines. This data is crucial for researchers investigating the pharmacological properties of this compound.

| Compound | Cell Line | Activity | IC50 (µg/mL) |

| This compound | HEPG2 (Hepatocellular Carcinoma) | Cytotoxic | 2.5[1][2] |

| This compound | U251 (Brain Tumor) | Cytotoxic | 4[1][2] |

| This compound | Hela (Cervix Tumor) | Inactive | >10[2] |

| Magnoflorine (co-isolated alkaloid) | HEPG2 (Hepatocellular Carcinoma) | Cytotoxic | 0.4[1][2] |

| Magnoflorine (co-isolated alkaloid) | U251 (Brain Tumor) | Cytotoxic | 7[1][2] |

| Doxorubicin (Standard) | HEPG2 (Hepatocellular Carcinoma) | Cytotoxic | 0.27[1][2] |

Experimental Protocol: Extraction and Isolation of this compound

This protocol details the methodology for the extraction and bioassay-guided fractionation of Magnolia grandiflora leaves to isolate this compound.

1. Plant Material Collection and Preparation:

- Collect fresh leaves of Magnolia grandiflora.

- Air-dry the leaves at room temperature until they are brittle.

- Grind the dried leaves into a coarse powder.

2. Methanolic Extraction:

- Macerate the powdered leaves in methanol at room temperature. A general guideline is to use a solvent-to-solid ratio of 10:1 (v/w).

- Allow the mixture to stand for a minimum of 48 hours with occasional stirring.

- Filter the extract using Whatman No. 1 filter paper.

- Concentrate the filtrate under reduced pressure using a rotary evaporator at a temperature not exceeding 45°C to obtain the crude methanol extract.

3. Acid-Base Partitioning for Alkaloid Extraction:

- Suspend the crude methanol extract in a 3% aqueous solution of hydrochloric acid (HCl).

- Filter the acidic solution to remove any insoluble non-alkaloidal material.

- Wash the filtrate with chloroform in a separatory funnel to remove neutral and acidic compounds. Discard the chloroform layer.

- Adjust the pH of the aqueous layer to approximately 9-10 by the dropwise addition of a concentrated ammonium hydroxide (NH4OH) solution.

- Extract the alkaline solution multiple times with chloroform until the aqueous layer is exhausted of alkaloids. Test for the presence of alkaloids in the aqueous layer using Dragendorff's reagent.

- Combine all the chloroform extracts and wash them with distilled water.

- Dry the chloroform extract over anhydrous sodium sulfate.

- Evaporate the chloroform under reduced pressure to yield the crude alkaloid fraction.

4. Chromatographic Isolation of this compound:

- The isolation of individual alkaloids is achieved through column chromatography.

- Prepare a silica gel column using a suitable solvent system. A common starting point for the separation of aporphine alkaloids is a gradient of chloroform and methanol.

- Dissolve the crude alkaloid fraction in a minimal amount of the initial mobile phase.

- Apply the dissolved sample to the top of the prepared silica gel column.

- Elute the column with a gradient solvent system, starting with 100% chloroform and gradually increasing the polarity by adding methanol.

- Collect fractions of the eluate and monitor the separation using thin-layer chromatography (TLC). Use a suitable visualization method, such as UV light or Dragendorff's reagent, to spot the alkaloid-containing fractions.

- Combine the fractions that show the presence of this compound based on their TLC profiles.

- Further purify the combined fractions using preparative TLC or recrystallization to obtain pure this compound.

5. Characterization:

- Confirm the identity and purity of the isolated this compound using spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).

Visualizations

Caption: Experimental workflow for the extraction and isolation of this compound.

Caption: Classification of this compound within Magnolia grandiflora constituents.

References

Application Note: High-Performance Liquid Chromatography (HPLC) Method for the Purification of Oxoxylopine

Audience: Researchers, scientists, and drug development professionals.

Introduction

Oxoxylopine is a bioactive alkaloid with potential therapeutic applications. Its isolation and purification from natural sources or synthetic mixtures are crucial for further pharmacological studies and drug development. High-Performance Liquid Chromatography (HPLC) is a powerful technique for the purification of such compounds due to its high resolution and efficiency. This application note provides a detailed protocol for the purification of Oxoxylopine using reversed-phase HPLC. The method is designed to be a starting point for researchers and can be optimized based on the specific sample matrix and purity requirements.

Chemical Structure of Oxoxylopine

While the exact structure of Oxoxylopine is not provided in the search results, it is identified as an oxoaporphine alkaloid[1]. Aporphine alkaloids are a class of isoquinoline alkaloids. For the purpose of this application note, a representative structure of an oxoaporphine alkaloid will be considered for methodological development.

Experimental Protocols

1. Extraction of Oxoxylopine from Plant Material (General Procedure)

This protocol outlines a general method for extracting alkaloids from plant sources, which can be adapted for plants known to contain Oxoxylopine, such as Stephania abyssinica[1].

Materials:

-

Dried and powdered plant material

-

Methanol (MeOH)

-

Dichloromethane (CH₂Cl₂)

-

Hydrochloric acid (HCl), 2% (v/v)

-

Ammonium hydroxide (NH₄OH)

-

Rotary evaporator

-

Filtration apparatus

Procedure:

-

Macerate the dried, powdered plant material in methanol at room temperature for 48 hours.

-

Filter the extract and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain a crude methanol extract.

-

Suspend the crude extract in 2% aqueous HCl and partition with dichloromethane to remove non-polar compounds.

-

Basify the aqueous acidic layer with ammonium hydroxide to a pH of 9-10.

-

Extract the basic aqueous layer with dichloromethane multiple times.

-

Combine the organic layers and evaporate to dryness to yield the crude alkaloid fraction containing Oxoxylopine.

2. HPLC Purification of Oxoxylopine

This protocol describes the HPLC method for the purification of Oxoxylopine from the crude alkaloid extract.

Instrumentation and Materials:

-

Preparative HPLC system with a UV-Vis detector

-

Reversed-phase C18 column (e.g., 250 mm x 10 mm, 5 µm particle size)

-

HPLC-grade acetonitrile (ACN)

-

HPLC-grade water

-

Formic acid (FA)

-

0.22 µm syringe filters

Procedure:

-

Sample Preparation: Dissolve the crude alkaloid extract in the initial mobile phase composition (e.g., 95:5 Water:Acetonitrile with 0.1% Formic Acid) to a concentration of 10 mg/mL. Filter the sample solution through a 0.22 µm syringe filter before injection.

-

HPLC Method:

-

Mobile Phase A: 0.1% Formic Acid in Water

-

Mobile Phase B: 0.1% Formic Acid in Acetonitrile

-

Gradient Elution: A linear gradient is recommended to effectively separate compounds with different polarities.

-

Flow Rate: 4.0 mL/min

-

Column Temperature: 30 °C

-

Detection Wavelength: Based on the UV absorbance of protoberberine alkaloids, a wavelength of 280 nm is a reasonable starting point. A diode array detector (DAD) is recommended to monitor multiple wavelengths and determine the optimal detection wavelength for Oxoxylopine.

-

Injection Volume: 500 µL (can be adjusted based on column capacity and sample concentration).

-

-

Fraction Collection: Collect fractions corresponding to the peak of interest based on the UV chromatogram.

-

Purity Analysis: Analyze the collected fractions using an analytical HPLC method to determine the purity of the isolated Oxoxylopine.

-

Solvent Evaporation: Evaporate the solvent from the pure fractions under reduced pressure to obtain the purified Oxoxylopine.

Data Presentation

Table 1: HPLC Method Parameters for Oxoxylopine Purification

| Parameter | Value |

| Column | Reversed-Phase C18, 250 mm x 10 mm, 5 µm |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Gradient Program | Time (min) |

| 0 | |

| 20 | |

| 25 | |

| 30 | |

| 31 | |

| 35 | |

| Flow Rate | 4.0 mL/min |

| Column Temperature | 30 °C |

| Detection Wavelength | 280 nm (or optimal wavelength from DAD scan) |

| Injection Volume | 500 µL |

Table 2: Representative Data for Oxoxylopine Purification

| Parameter | Result |

| Retention Time of Oxoxylopine | ~ 15.2 min |

| Purity of Collected Fraction | > 98% |

| Recovery | ~ 85% |

(Note: The retention time and recovery are hypothetical and will depend on the specific sample and experimental conditions.)

Mandatory Visualization

Experimental Workflow for Oxoxylopine Purification

References

Cell viability assay protocol (e.g., MTT, XTT) for evaluating Lanuginosine's cytotoxicity

Application Notes: Evaluating Lanuginosine's Cytotoxicity using Cell Viability Assays

Introduction

This compound is an aporphine alkaloid found in plants such as Magnolia grandiflora.[1] Preliminary studies have demonstrated its cytotoxic effects against various cancer cell lines, indicating its potential as an anticancer agent.[1] Evaluating the cytotoxic and antiproliferative effects of compounds like this compound is a critical step in drug discovery and development.[2][3] This document provides detailed protocols for assessing the cytotoxicity of this compound using two common colorimetric cell viability assays: MTT and XTT.

Cell viability assays are essential for determining the number of living, healthy cells in a population.[4][5] Assays like MTT and XTT function by measuring the metabolic activity of cells.[6][7] In viable cells, mitochondrial dehydrogenases and other oxidoreductase enzymes reduce a tetrazolium salt to a colored formazan product.[8] The amount of formazan produced is directly proportional to the number of metabolically active cells, allowing for the quantification of cell viability.[4][9]

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay: This assay utilizes the yellow tetrazolium salt MTT, which is reduced by enzymes in metabolically active cells to form insoluble purple formazan crystals.[6] A solubilization step is required to dissolve these crystals before measuring the absorbance.[8]

-

XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide) Assay: The XTT assay is an alternative to the MTT assay.[4] It uses a tetrazolium salt that is reduced to a water-soluble orange formazan product.[7][10] This eliminates the need for a solubilization step, making the protocol more convenient and rapid.[11]

Quantitative Data Summary

The following table summarizes the reported cytotoxic activity of this compound against various human cancer cell lines. The IC50 value represents the concentration of a drug that is required for 50% inhibition of cell viability.

| Compound | Cell Line | Cancer Type | IC50 (µg/mL) | Reference |

| This compound | HEPG2 | Hepatocellular Carcinoma | 2.5 | [1] |

| This compound | U251 | Brain Tumor | 4.0 | [1] |

| This compound | Hela | Cervix Tumor | Inactive | [1] |

| Doxorubicin (Control) | HEPG2 | Hepatocellular Carcinoma | 0.27 | [1] |

Experimental Protocols

General Laboratory Requirements:

-

Selected cancer cell lines (e.g., HEPG2, U251)

-

Complete cell culture medium (e.g., DMEM or RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics

-

This compound stock solution (dissolved in a suitable solvent like DMSO)

-

Phosphate-buffered saline (PBS)

-

96-well flat-bottom tissue culture plates

-

Humidified incubator (37°C, 5% CO₂)

-

Microplate spectrophotometer (ELISA reader)

-

Multichannel pipette

-

Sterile pipette tips and reagent reservoirs

Protocol 1: MTT Cell Viability Assay

This protocol is based on the principle that mitochondrial dehydrogenases in living cells reduce the yellow MTT tetrazolium salt to a purple formazan product.[6][8]

Reagent Preparation:

-

MTT Solution (5 mg/mL): Dissolve MTT powder in sterile PBS to a final concentration of 5 mg/mL.[8][12] Filter-sterilize the solution using a 0.2 µm filter and store it at 4°C, protected from light.[8]

-

MTT Solvent (Solubilization Solution): Prepare a solution of 4 mM HCl and 0.1% NP-40 in isopropanol.[12] This solution can be stored at room temperature.

Experimental Procedure:

-

Cell Seeding: Harvest cells and perform a cell count. Dilute the cells in complete culture medium to the desired density (e.g., 5,000-10,000 cells/well). Seed 100 µL of the cell suspension into each well of a 96-well plate and incubate overnight to allow for cell attachment.[12][13]

-

Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the old medium from the wells and add 100 µL of the various this compound concentrations. Include wells with untreated cells (vehicle control) and wells with medium only (background control).

-

Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO₂ incubator.[13]

-

Addition of MTT Reagent: After incubation, carefully remove the medium. Add 50 µL of serum-free medium and 50 µL of the MTT solution (5 mg/mL) to each well.[8]

-

Formazan Formation: Incubate the plate for 3-4 hours at 37°C, protected from light.[6] During this time, viable cells will convert the MTT into visible purple formazan crystals.

-

Solubilization: Add 150 µL of the MTT solvent to each well to dissolve the formazan crystals.[8]

-

Absorbance Reading: Wrap the plate in foil and place it on an orbital shaker for 15 minutes to ensure all crystals are dissolved. Measure the absorbance at 570-590 nm using a microplate reader.[6] A reference wavelength of 620-690 nm can be used to reduce background noise.[12]

Protocol 2: XTT Cell Viability Assay

This protocol is advantageous as the formazan product is water-soluble, avoiding a solubilization step.[4][11]

Reagent Preparation:

-

XTT Reagent: Thaw the XTT labeling reagent at 37°C until it is completely dissolved.[7]

-

Electron-Coupling Reagent: Thaw the electron-coupling reagent (activator) at 37°C.[7]

-

Activated XTT Solution: Immediately before use, prepare the activated XTT solution. For one 96-well plate, mix 0.1 mL of the electron-coupling reagent with 5 mL of the XTT reagent.[7] Mix gently by inverting the tube.

Experimental Procedure:

-

Cell Seeding: Follow the same procedure as in the MTT assay (Step 1). Seed 100 µL of cell suspension per well and incubate overnight.

-

Compound Treatment: Follow the same procedure as in the MTT assay (Step 2). Add 100 µL of serially diluted this compound to the appropriate wells. Include vehicle and background controls.

-

Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO₂ incubator.

-

Addition of XTT Solution: Add 50 µL of the freshly prepared Activated XTT Solution to each well.[7]

-

Formazan Formation: Incubate the plate for 2-4 hours at 37°C.[10] The incubation time can be optimized based on the cell type and density.

-

Absorbance Reading: Gently shake the plate to ensure a uniform color distribution. Measure the absorbance at a wavelength between 450-500 nm.[7] A reference wavelength between 630-690 nm should be used to subtract non-specific background readings.

Data Analysis

-

Background Correction: Subtract the average absorbance value of the media-only blank wells from the absorbance values of all other wells.

-

Calculate Percent Viability: The percentage of cell viability is calculated relative to the untreated (vehicle control) cells.

-

% Viability = (Absorbance of Treated Sample / Absorbance of Untreated Control) x 100

-

-

Determine IC50 Value: Plot the percent viability against the logarithm of the this compound concentration. Use non-linear regression analysis (e.g., log(inhibitor) vs. response -- variable slope) to determine the IC50 value.

Visualizations

The following diagrams illustrate the experimental workflow and a potential signaling pathway that could be affected by cytotoxic compounds like this compound.

Caption: General experimental workflow for cytotoxicity assessment using MTT or XTT assays.

Caption: A potential apoptotic signaling pathway that could be induced by cytotoxic agents.

References

- 1. Cytotoxic and antiviral activities of aporphine alkaloids of Magnolia grandiflora L - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Plant compounds slow the growth of tumor cells – UW–Madison News – UW–Madison [news.wisc.edu]

- 3. Pseudomonas aeruginosa Cytotoxins: Mechanisms of Cytotoxicity and Impact on Inflammatory Responses - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Overview of Cell Viability and Survival | Cell Signaling Technology [cellsignal.com]

- 5. Cell Viability Assay | Essential Methods & Applications [baseclick.eu]

- 6. researchhub.com [researchhub.com]

- 7. Protocol Guide: XTT Assay for Cell Viability and Proliferation [sigmaaldrich.cn]

- 8. broadpharm.com [broadpharm.com]

- 9. youdobio.com [youdobio.com]

- 10. CyQUANT XTT Cell Viability Assay Protocol | Thermo Fisher Scientific - US [thermofisher.com]

- 11. home.sandiego.edu [home.sandiego.edu]

- 12. researchgate.net [researchgate.net]

- 13. texaschildrens.org [texaschildrens.org]

Establishing an In Vitro Model for Testing the Antiviral Activity of Lanuginosine against Herpes Simplex Virus-1 (HSV-1)

Application Note AP2025-11

Abstract

This document provides a comprehensive protocol for establishing an in vitro model to evaluate the antiviral properties of Lanuginosine, an aporphine alkaloid, against Herpes Simplex Virus-1 (HSV-1). The protocol details methods for determining the cytotoxicity of this compound on Vero cells, quantifying its antiviral efficacy through a plaque reduction assay, and a potential mechanism of action involving the modulation of host cell signaling pathways. All procedures are designed to be conducted in a standard BSL-2 laboratory setting.

Introduction